molecular formula C16H10N4O2 B1623565 1H-Benzimidazol-2-acetonitrile, alpha((4-nitrophenyl)methylene)- CAS No. 57319-67-2

1H-Benzimidazol-2-acetonitrile, alpha((4-nitrophenyl)methylene)-

Cat. No.: B1623565
CAS No.: 57319-67-2
M. Wt: 290.28 g/mol
InChI Key: ZTVALRSSNNLXKO-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazol-2-acetonitrile, alpha((4-nitrophenyl)methylene)- is a useful research compound. Its molecular formula is C16H10N4O2 and its molecular weight is 290.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Benzimidazol-2-acetonitrile, alpha((4-nitrophenyl)methylene)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Benzimidazol-2-acetonitrile, alpha((4-nitrophenyl)methylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazol-2-acetonitrile, alpha((4-nitrophenyl)methylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57319-67-2

Molecular Formula

C16H10N4O2

Molecular Weight

290.28 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C16H10N4O2/c17-10-12(9-11-5-7-13(8-6-11)20(21)22)16-18-14-3-1-2-4-15(14)19-16/h1-9H,(H,18,19)/b12-9+

InChI Key

ZTVALRSSNNLXKO-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N

SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N

Pictograms

Irritant

Origin of Product

United States

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